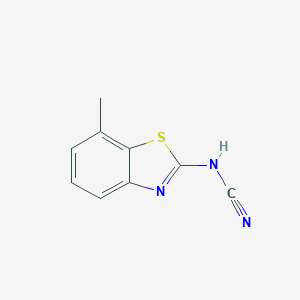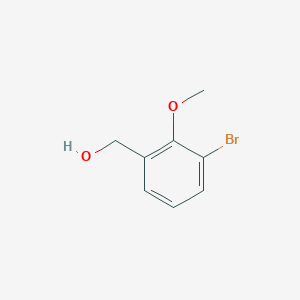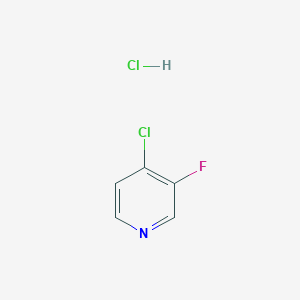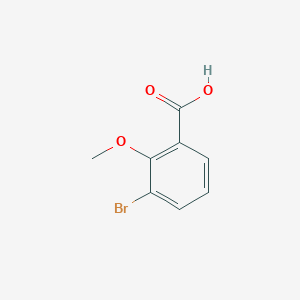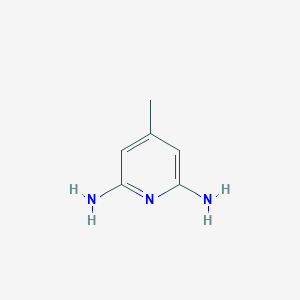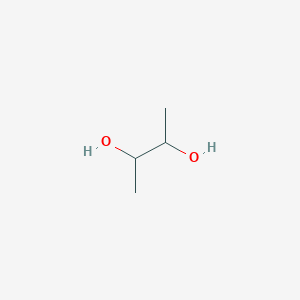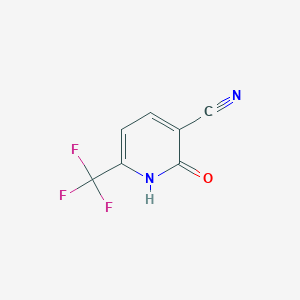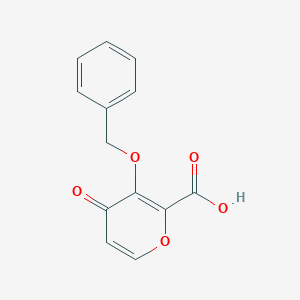
Ivermectin luminol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivermectin luminol is a chemical compound that is synthesized by combining ivermectin and luminol. Ivermectin is a broad-spectrum antiparasitic drug, while luminol is a chemical that is used in forensic science to detect bloodstains. The combination of these two chemicals has been found to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of ivermectin luminol is not well understood. However, it is believed that the compound works by binding to specific molecules in the body and disrupting their function. This can lead to the death of parasites or the inhibition of biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have antiparasitic properties similar to those of ivermectin. In addition, the luminescent properties of the compound can be used to study the interactions between biological molecules in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ivermectin luminol in laboratory experiments is its ability to detect and visualize biological molecules. This can aid in the study of biological processes and the development of new drugs. However, the compound may have limitations in terms of its specificity and sensitivity. Further studies are needed to determine the optimal conditions for its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the use of ivermectin luminol in scientific research. One area of interest is the development of new drugs that target specific biological molecules. The luminescent properties of the compound can aid in the screening of potential drug candidates. Another potential application is the study of protein-protein interactions, which are important in many biological processes. The compound can be used to visualize these interactions in real-time. Finally, the use of this compound in forensic science may also be explored, particularly in the detection of bloodstains at crime scenes.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its luminescent properties can aid in the study of biological processes and the development of new drugs. Further studies are needed to fully understand its mechanism of action and optimize its use in laboratory experiments.
Métodos De Síntesis
The synthesis of ivermectin luminol involves the reaction of ivermectin and luminol in the presence of a catalyst. The reaction results in the formation of a new compound that has both antiparasitic and luminescent properties.
Aplicaciones Científicas De Investigación
Ivermectin luminol has potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. The luminescent properties of the compound can be used to detect and visualize biological molecules, such as proteins and nucleic acids, in laboratory experiments. This can aid in the study of biological processes and the development of new drugs.
Propiedades
Número CAS |
122047-12-5 |
|---|---|
Fórmula molecular |
C66H96N4O18 |
Peso molecular |
1233.5 g/mol |
Nombre IUPAC |
[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 4-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butylamino]-4-oxobutanoate |
InChI |
InChI=1S/C66H96N4O18/c1-12-36(3)58-39(6)25-26-65(88-58)34-46-31-45(87-65)21-19-38(5)57(37(4)17-16-18-43-35-80-61-56(73)40(7)29-49(64(76)83-46)66(43,61)77)85-54-33-51(79-11)60(42(9)82-54)86-55-32-50(78-10)59(41(8)81-55)84-53(72)24-23-52(71)67-27-14-15-28-70(13-2)44-20-22-47-48(30-44)63(75)69-68-62(47)74/h16-20,22,29-30,36-37,39,41-42,45-46,49-51,54-61,73,77H,12-15,21,23-28,31-35H2,1-11H3,(H,67,71)(H,68,74)(H,69,75)/b17-16+,38-19+,43-18+ |
Clave InChI |
WQLHCVQBESMZGD-ZJZUZUJASA-N |
SMILES isomérico |
CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)\C)C |
SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |
SMILES canónico |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |
Sinónimos |
22,23-dihydroavermectin B(1a)-4''-(4-((4-(ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6-phthalazinyl)amino)butyl)amino)-4-oxobutanoate) ivermectin-luminol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




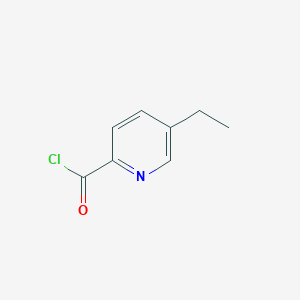
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
